molecular formula C13H23BO2 B1397187 4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane CAS No. 865869-26-7

4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Cat. No. B1397187
CAS RN: 865869-26-7
M. Wt: 222.13 g/mol
InChI Key: SVHPQFUXPUDKLE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (TMCD) is a novel boron-containing organic compound that has recently been developed for use in a variety of scientific research applications. It is a highly versatile compound that has a wide range of applications in medicinal chemistry, biochemistry, and organic synthesis. TMCD is a relatively new compound, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are not yet well understood.

Scientific Research Applications

Synthesis and Crystal Structure Studies

  • Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, characterizing their structures using FTIR, NMR, mass spectrometry, and X-ray diffraction. Their molecular structures were also analyzed using density functional theory (DFT) (Huang et al., 2021).
  • Wu et al. (2021) focused on the synthesis and crystal structure of two similar compounds, conducting spectroscopic analyses and DFT studies to investigate their molecular electrostatic potential and frontier molecular orbitals (Wu et al., 2021).

Organic Synthesis and Materials Science

  • Spencer et al. (2002) described the synthesis of derivatives containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and assessed their inhibitory activity against serine proteases like thrombin (Spencer et al., 2002).
  • Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, exploring their application in synthesizing boron-containing stilbene derivatives for use in liquid crystal display (LCD) technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Fluorescence Probes and Detection Applications

  • Nie et al. (2020) designed and synthesized a 4-substituted pyrene derivative incorporating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound exhibited sensitivity and selectivity for hydrogen peroxide, successfully applied in living cell H2O2 detection (Nie et al., 2020).
  • Lampard et al. (2018) synthesized boronate ester fluorescence probes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for hydrogen peroxide detection. These probes demonstrated unique fluorescence responses, highlighting their potential in biochemical applications (Lampard et al., 2018).

Electrochemical Studies

  • Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing their lower oxidation potential and potential applications in selective substitution reactions (Tanigawa et al., 2016).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h8,10H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPQFUXPUDKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730618
Record name 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865869-26-7
Record name 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(4-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

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